

Fipravirimat dihydrochloride as a second-generation HIV maturation inhibitor

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Compound of Interest

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Fipravirimat Dihydrochloride: A Second-Generation HIV Maturation Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

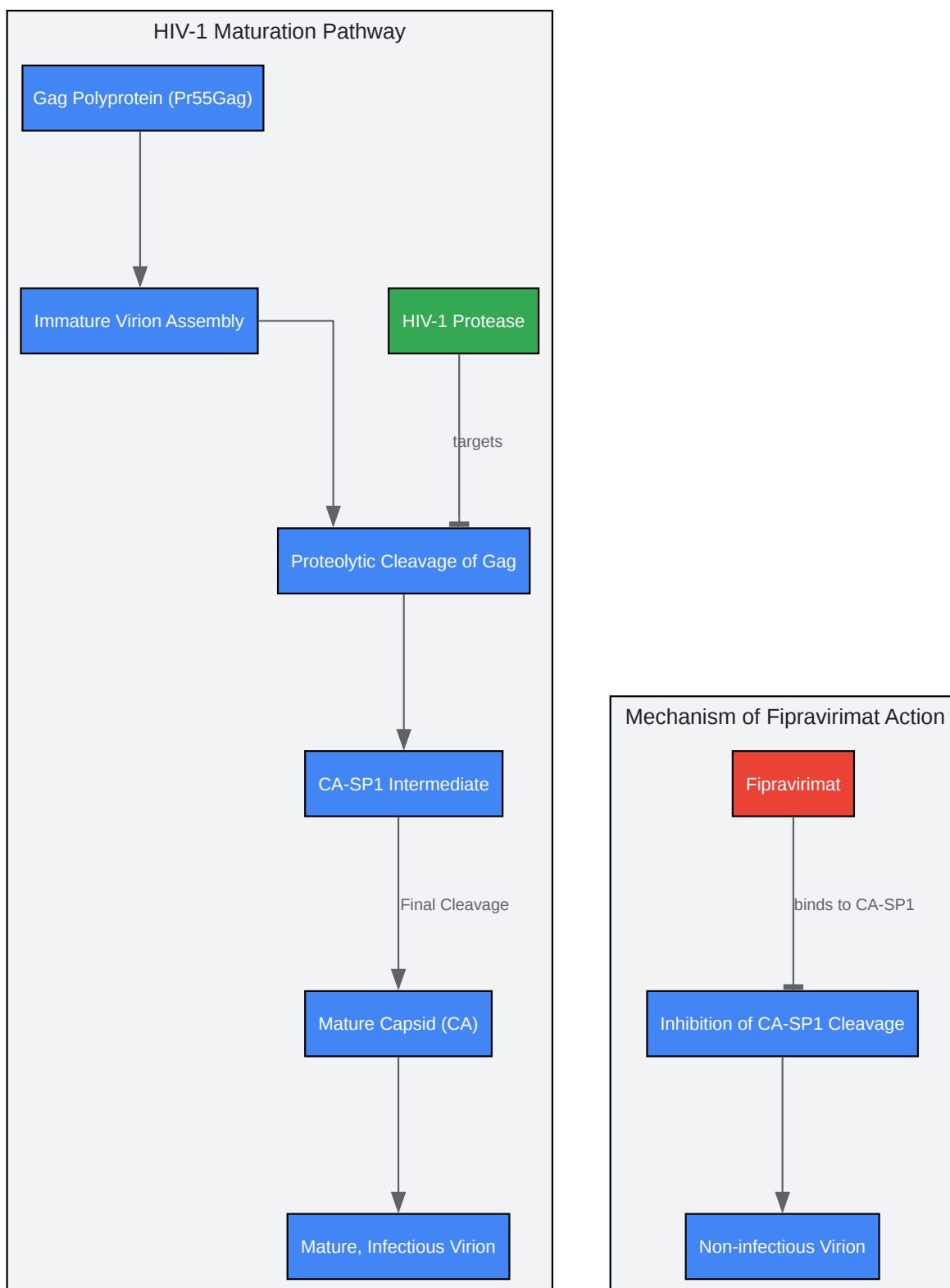
Executive Summary

Fipravirimat dihydrochloride (formerly GSK3640254) is a potent, second-generation, orally bioavailable small molecule inhibitor of HIV-1 maturation.[1] Developed by ViiV Healthcare, it represented a promising therapeutic agent with a novel mechanism of action, distinct from existing classes of antiretroviral drugs.[1] Fipravirimat targets the final step of Gag polyprotein processing, a critical stage in the viral lifecycle, thereby preventing the formation of mature, infectious virions.[2][3] Despite demonstrating potent antiviral activity against a broad range of HIV-1 subtypes and overcoming resistance associated with the first-generation maturation inhibitor bevirimat, the clinical development of Fipravirimat was discontinued in early 2023.[1][2] The primary reasons cited were a low genetic barrier to resistance and a lack of significant clinical differentiation from existing highly effective antiretroviral therapies.[2] This technical guide provides a comprehensive overview of Fipravirimat, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.

Mechanism of Action

Fipravirimat is a maturation inhibitor that specifically targets the HIV-1 Gag polyprotein.^[3] The Gag polyprotein (Pr55Gag) is the primary structural component of the virus and undergoes a series of proteolytic cleavages by the viral protease to yield mature structural proteins, including matrix (MA), capsid (CA), and nucleocapsid (NC).^[4] This process, known as maturation, is essential for the formation of the conical viral core and the production of infectious virions.^[4]

Fipravirimat inhibits the final cleavage event in this cascade: the separation of the spacer peptide 1 (SP1) from the C-terminus of the CA protein.^{[2][4]} By binding to a specific site on the Gag polyprotein at the CA-SP1 junction, Fipravirimat induces a conformational change that prevents the viral protease from accessing and cleaving this site.^[4] This disruption of Gag processing leads to the assembly of immature, non-infectious virus particles with aberrant core morphology.^[4] Unlike protease inhibitors, which directly target the active site of the viral protease, maturation inhibitors like Fipravirimat act on the substrate of the protease.^[3]



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Diagram 1: HIV-1 Maturation and Fipravirimat's Mechanism of Action

Quantitative Data

Preclinical Antiviral Activity

Fipravirimat demonstrated potent antiviral activity against a wide range of HIV-1 subtypes in preclinical studies. Its efficacy was maintained against viral strains carrying polymorphisms that conferred resistance to the first-generation maturation inhibitor, bevirimat.[\[5\]](#)[\[6\]](#)

Parameter	Value	Assay Conditions	Reference
Mean EC50	9 nM	Panel of HIV-1 clinical isolates in PBMCs	[5] [6]
Mean protein-binding adjusted EC90	33 nM	Library of subtype B and C chimeric viruses	[5] [6]
Binding Affinity (Kd)	1.4 nM	HIV-1 Virus-Like Particles (VLPs)	[5]
Dissociation Rate	7.1-fold slower than a previous-generation MI	Wild-type Gag VLPs	[6] [7]

Table 1: Preclinical Antiviral Activity of Fipravirimat

Clinical Pharmacokinetics

Phase I clinical trials in healthy adult participants established the pharmacokinetic profile of Fipravirimat, supporting its evaluation for once-daily oral administration.[\[8\]](#)[\[9\]](#)

Parameter	Value	Study Population	Reference
Time to Maximum Concentration (Tmax)	3.0 - 4.5 hours	Healthy Adults	[8][10]
Half-life (t1/2)	~24 hours	Healthy Adults	[9][10]
AUC0–τ (200 mg QD)	24.5 µg·h/mL	Healthy Adults (co-administered with TAF/FTC)	[8]
Cmax (200 mg QD)	1.4 µg/mL	Healthy Adults (co-administered with TAF/FTC)	[8]
Cτ (200 mg QD)	0.8 µg/mL	Healthy Adults (co-administered with TAF/FTC)	[8]
Plasma Clearance	1.04 L/h	Healthy Men (intravenous microtracer)	[11]
Volume of Distribution (Vss)	28.7 L	Healthy Men (intravenous microtracer)	[11]
Fraction Absorbed	0.26	Healthy Men (oral administration)	[11]

Table 2: Pharmacokinetic Parameters of Fipravirimat in Healthy Adults

Resistance Profile

A significant challenge in the development of Fipravirimat was its low genetic barrier to resistance. The primary resistance-associated mutation (RAM) that emerged both in vitro and in clinical studies was A364V in the Gag polyprotein.[2][7]

Mutation	Effect	Reference
Gag A364V	Confers resistance to Fipravirimat.	[2][7]
Virus-like particles with this mutation exhibit a 9.3-fold faster p25 cleavage rate compared to wild-type.		
	[3][7]	

Table 3: Key Resistance Mutation to Fipravirimat

Experimental Protocols

The following sections describe the general methodologies employed in the evaluation of Fipravirimat.

Antiviral Activity Assays

The antiviral activity of Fipravirimat was typically assessed using cell-based assays with HIV-1 infected cells.

- Objective: To determine the concentration of Fipravirimat required to inhibit HIV-1 replication by 50% (EC50) and 90% (EC90).
- Cell Lines: Human T-cell lines permissive to HIV-1 infection, such as MT-2 or CEM-NKR-CCR5-Luc cells, are commonly used.[9][12] Peripheral blood mononuclear cells (PBMCs) are also utilized to assess activity against clinical isolates.[5]
- Virus Strains: Laboratory-adapted HIV-1 strains (e.g., NL4-3) and a panel of clinical isolates from various subtypes are used to determine the breadth of activity.[5][12]
- General Protocol:
 - Cells (e.g., MT-2) are seeded in 96-well or 384-well plates at a specific density (e.g., 9.5×10^3 cells/well).[9]

- The cells are infected with a known amount of HIV-1, expressed as the multiplicity of infection (MOI), which is the ratio of infectious virus particles to cells (e.g., MOI of 0.005 to 0.01).[9]
- Serial dilutions of Fipravirimat are added to the infected cell cultures.
- The plates are incubated for a period of 3 to 7 days to allow for viral replication.[12]
- Viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring the activity of a reporter gene (e.g., luciferase) in engineered cell lines.[5][13]
- The EC50 and EC90 values are calculated by plotting the percentage of viral inhibition against the drug concentration.

In Vitro Resistance Selection Studies

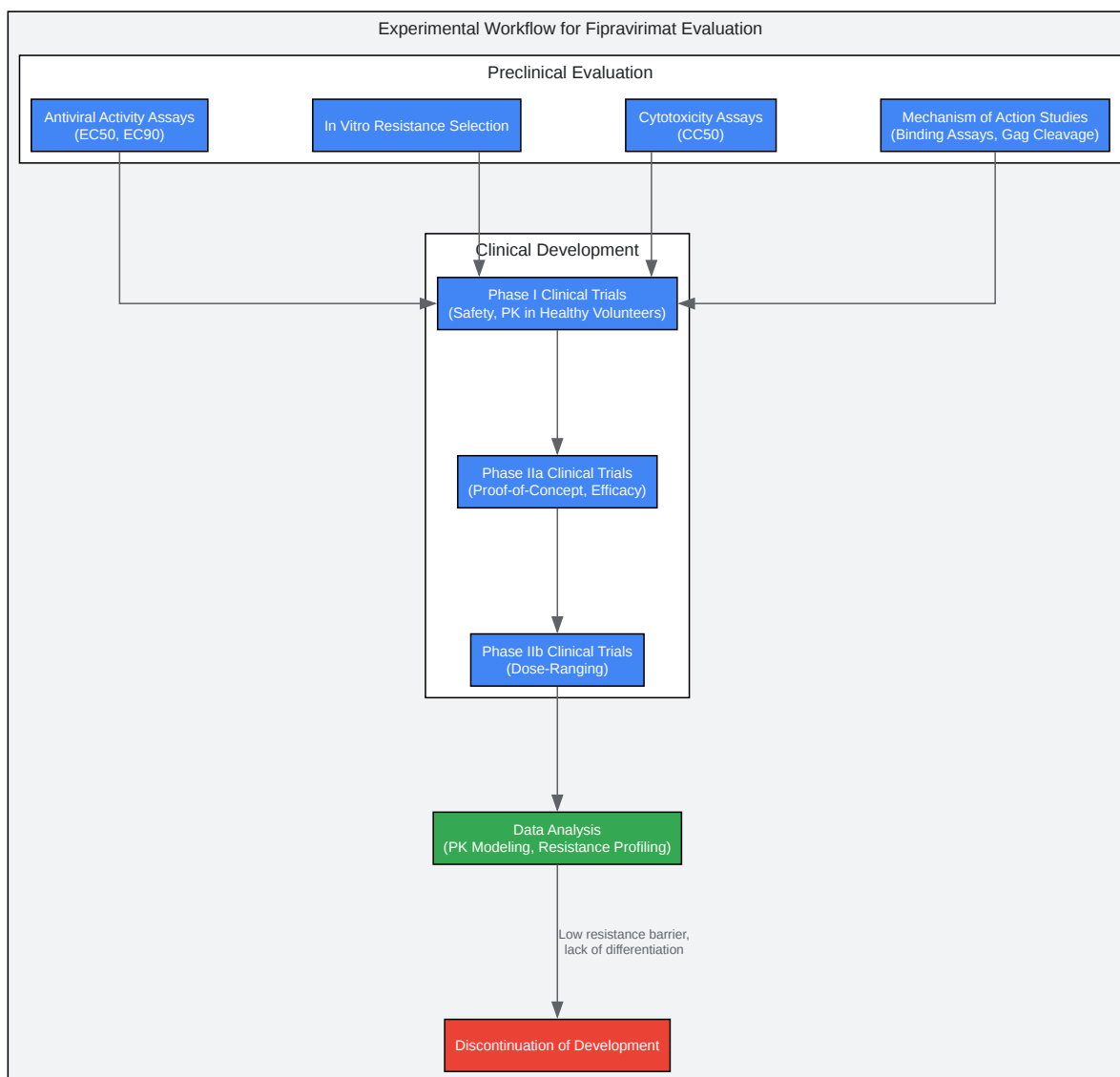
These studies are designed to identify the genetic mutations that confer resistance to an antiviral drug.

- Objective: To select for and identify HIV-1 mutations that allow the virus to replicate in the presence of Fipravirimat.
- General Protocol:
 - HIV-1 is cultured in a permissive cell line (e.g., MT-2) in the presence of a low concentration of Fipravirimat.
 - The virus is passaged repeatedly, with the supernatant from the infected culture used to infect fresh cells.
 - The concentration of Fipravirimat is gradually increased as the virus adapts and develops resistance.
 - When the virus is able to replicate at significantly higher drug concentrations (breakthrough), the proviral DNA from the infected cells is sequenced to identify mutations in the target gene (in this case, gag).

Pharmacokinetic Analysis

Pharmacokinetic parameters are determined from the analysis of drug concentrations in biological fluids (e.g., plasma) collected over time from study participants.

- **Objective:** To characterize the absorption, distribution, metabolism, and excretion (ADME) of Fipravirimat in humans.
- **Methodology:** Noncompartmental analysis (NCA) is a standard method used to determine key pharmacokinetic parameters.[\[8\]](#)[\[14\]](#)
- **Data Collection:** In clinical trials, blood samples are collected at multiple time points following drug administration.[\[8\]](#)
- **Analysis:** The plasma concentrations of Fipravirimat are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The concentration-time data is then used to calculate parameters such as:
 - **C_{max}:** Maximum observed plasma concentration.
 - **T_{max}:** Time to reach C_{max}.
 - **AUC (Area Under the Curve):** A measure of total drug exposure over a given time interval.
 - **t_{1/2} (Half-life):** The time it takes for the plasma concentration of the drug to decrease by half.
 - **CL (Clearance):** The volume of plasma cleared of the drug per unit of time.
 - **V_d (Volume of Distribution):** The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.



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Diagram 2: High-Level Experimental Workflow for Fipravirimat

Conclusion

Fipravirimat dihydrochloride represents a significant advancement in the field of HIV maturation inhibitors, demonstrating potent antiviral activity and overcoming key limitations of its predecessor. However, its clinical development was ultimately halted due to a low genetic barrier to resistance, highlighting the ongoing challenges in developing new antiretroviral agents. The comprehensive data gathered on Fipravirimat, from its mechanism of action to its clinical performance, provides valuable insights for the future design and development of novel HIV therapeutics. This technical guide serves as a consolidated resource for researchers and drug development professionals to understand the scientific journey of Fipravirimat and to inform future research in the quest for more effective and durable HIV treatments.

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